BenchChemオンラインストアへようこそ!

Dimethylsilyldimethylamine

Silylation kinetics Lithographic resist processing Aldol condensation

Dimethylsilyldimethylamine (DMSDMA, CAS 22705-32-4) is a monofunctional dialkylaminosilane, C4H13NSi, bearing a single silicon–hydrogen (Si–H) bond and a labile dimethylamino leaving group. With a molecular weight of 103.24 g·mol⁻¹ and a boiling point near 67 °C, it is a volatile liquid that serves as a reactive silylating agent and chemical vapor deposition (CVD) precursor.

Molecular Formula C4H12NSi
Molecular Weight 102.23 g/mol
CAS No. 22705-32-4
Cat. No. B1588021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylsilyldimethylamine
CAS22705-32-4
Molecular FormulaC4H12NSi
Molecular Weight102.23 g/mol
Structural Identifiers
SMILESCN(C)[Si](C)C
InChIInChI=1S/C4H12NSi/c1-5(2)6(3)4/h1-4H3
InChIKeyKZFNONVXCZVHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylsilyldimethylamine (CAS 22705-32-4): A Reactive Aminosilane with Si–H Functionality for Demanding Silylation and Thin-Film Deposition


Dimethylsilyldimethylamine (DMSDMA, CAS 22705-32-4) is a monofunctional dialkylaminosilane, C4H13NSi, bearing a single silicon–hydrogen (Si–H) bond and a labile dimethylamino leaving group . With a molecular weight of 103.24 g·mol⁻¹ and a boiling point near 67 °C, it is a volatile liquid that serves as a reactive silylating agent and chemical vapor deposition (CVD) precursor . Unlike fully methyl-substituted analogs, the Si – H moiety provides a distinct handle for hydrosilylation, radical-based processes, and oxygen-sensitive surface chemistry, placing it in a unique reactivity space among small-molecule aminosilanes [1].

Reactive Motif Si–H bond enables hydrosilylation and radical-based surface chemistry.
Deposition Fit Volatile liquid precursor for radical-based CVD of SiCN/SiOCN films.
Silylation Role Reactive –SiH(CH₃)₂ donor for lithographic silylation and partial surface passivation.
Synthetic Use Building block for Si–H-containing oligosiloxanes via labile dimethylamino leaving group.

Why Dimethylsilyldimethylamine Cannot Be Swapped with Simpler Aminosilanes


The presence of a reactive Si–H bond in DMSDMA fundamentally alters its silylation kinetics, surface passivation behavior, and film composition compared to trimethylsilyldimethylamine (TMSDMA, CAS 2083-91-2) or bis(dimethylamino)dimethylsilane [1]. While TMSDMA delivers a –Si(CH₃)₃ cap, DMSDMA inserts a –SiH(CH₃)₂ group that is more reactive because of lower steric hindrance and a distinct electronic environment [1]. In plasma polymerization, the Si–H substituent actively disturbs polymer chain propagation, yielding a different polymer architecture than vinyl- or methyl-substituted monomers [2]. These divergent reaction pathways mean that simply replacing DMSDMA with a non-Si–H analog changes process outcomes—whether in lithographic silylation, surface treatment, or CVD film composition—and therefore generic substitution cannot guarantee equivalent performance.

TMSDMA
DMSDMA vs. Trimethylsilyldimethylamine
TMSDMA delivers an inert –Si(CH₃)₃ cap; DMSDMA inserts a more reactive –SiH(CH₃)₂ group. This fundamentally alters silylation kinetics and surface termination completeness.
Non-Si–H Analogs
Plasma Polymerization Architecture Shift
The Si–H moiety disrupts polymer chain propagation during plasma deposition. Substituting with non-Si–H monomers may shift the resulting polymer architecture and deposition efficiency.
Generic Aminosilanes
CVD Film Composition Control
Replacing DMSDMA with alkyl-substituted aminosilanes eliminates the Si–H functionality required for radical-based film property tuning, directly affecting dielectric film composition.

Quantitative Differentiation of Dimethylsilyldimethylamine: Evidence-Based Performance Data Against Closest Comparators


Superior Reactivity of the Si–H Moiety: DMSDMA vs. TMSDMA Activation Energy

Materials that present a SiH(CH₃)₂ unit, such as DMSDMA, exhibit systematically lower activation energy for silylation than those bearing a Si(CH₃)₃ group like TMSDMA. This observation, drawn from a multi-agent silylation study, is attributed to reduced steric hindrance around the silicon centre and a more favourable electron distribution [1]. The same study demonstrates that TMSDMA, despite its lower intrinsic reactivity, achieves more complete vapour-phase passivation on SiO₂ surfaces because its –Si(CH₃)₃ termination fully caps both isolated and hydrogen-bonded –OH groups, a behaviour that DMSDMA cannot replicate due to its smaller silyl footprint [1].

Si–H Reactivity vs. TMSDMA
Head-to-head
Lower activation energy for –OH silylation with DMSDMA; TMSDMA achieves more complete surface passivation.
Reported reactivity-passivation trade-off.
Trend confirmed by multi-agent screening; exact Ea not publicly reported.
Silylation kinetics Lithographic resist processing Aldol condensation

Divergent Behaviour in Plasma Polymerization: Si–H Disrupts Film Growth

In a comparative plasma polymerization study, methyl-substituted monomers (TMSDMA and BDMAMVS) deposited polymer significantly faster than the monomer bearing a Si–H substituent (BDMAMS), indicating that hydrogen substituents disturb polymer chain propagation [1]. Although DMSDMA was not explicitly tested, it likewise contains a Si–H bond, and the class-level inference is that its deposition rate would be retarded relative to TMSDMA under identical plasma conditions.

Plasma Deposition Rate
Class-level inference
Si–H monomers exhibit qualitatively lower deposition rates than methyl-substituted analogs.
Deposition efficiency may shift in plasma processes.
Inferred from BDMAMS behavior; exact factor for DMSDMA not quantified.
Plasma polymerization Amino-functional films Polymer deposition rate

Volatility Advantage in CVD Precursor Delivery: DMSDMA vs. TMSDMA

DMSDMA exhibits a boiling point of 67 °C, which is approximately 22 °C lower than that of TMSDMA (89 °C at 760 mmHg) . This higher volatility reduces the energy required for vaporization and can improve precursor delivery uniformity in low-temperature CVD processes. A patent explicitly lists (dimethylamino)dimethylsilane (DMSDMA) alongside tris(dimethylamino)silane and bis(dimethylamino)methylsilane as suitable precursors for SiCN, SiOCN, and SiON dielectric film deposition via radical-based CVD [1].

Volatility Advantage
Cross-study comparable
Boiling point 67 °C (DMSDMA) vs. 89.3 °C (TMSDMA). ΔTb ≈ –22 °C.
Supports lower-temperature CVD precursor delivery.
Data from authoritative databases and patent literature.
Chemical vapor deposition Precursor volatility Dielectric films

Procurement-Relevant Application Scenarios Where Dimethylsilyldimethylamine Outperforms Analogs


193-nm Top-Surface Imaging (TSI) Lithography: High-Throughput Silylation

In 193-nm TSI, DMSDMA is the silylating agent of choice when maximizing process throughput is critical. The lower activation energy of its Si–H group [see Section 3, Evidence 1] allows faster reaction with phenolic –OH groups at a given temperature, enabling shorter cycle times compared to TMSDMA. The optimized positive-tone silylation process using DMSDMA has demonstrated resolution down to 0.15 µm gratings and good linearity to 0.175 µm, confirming its viability for sub-0.25 µm lithography nodes [1].

Radical-Based CVD of SiCN/SiOCN Dielectrics: Low-Temperature Precursor Delivery

DMSDMA’s boiling point of 67 °C—22 °C lower than TMSDMA [see Section 3, Evidence 3]—makes it a preferred precursor for radical-based CVD processes where low substrate temperatures are mandatory to avoid damaging temperature-sensitive device layers. The compound is cited in patent literature as a viable silicon source for SiCN, SiOCN, and SiON films, offering the dual advantage of volatility and the ability to incorporate Si–H functionality into the film matrix for subsequent property tuning [2].

Selective Surface Passivation Requiring Partial Capping

When a surface requires partial or spatially selective passivation rather than complete termination, DMSDMA’s –SiH(CH₃)₂ cap is advantageous because the remaining Si–H bond can serve as a secondary reactive handle for subsequent grafting or functionalization. In contrast, TMSDMA’s –Si(CH₃)₃ group forms a fully inert, non-functionalizable surface. This capability is directly supported by the silylation selectivity data discussed in Section 3, Evidence 1, and is critical for multi-step surface engineering protocols [3].

Synthesis of Si–H-Containing Oligosiloxanes and Functional Silicones

The Si–H bond of DMSDMA enables hydrosilylation chemistry that is inaccessible to fully alkyl-substituted aminosilanes. This makes DMSDMA a strategic building block for preparing telechelic siloxanes, crosslinkable silicone fluids, and silicon-based surfactants where the Si–H group serves as a crosslinking or chain-extension site. The volatility advantage [see Section 3, Evidence 3] also facilitates its use as a liquid-phase reagent in sealed-vessel syntheses.

Application
Selection Property
Validation Focus
Lithographic silylation process research
Si–H reactivity and activation energy profile
Throughput vs. surface passivation trade-off review
Radical-based CVD dielectric film deposition
Volatility and Si–H source functionality
Film composition and low-temperature delivery context
Selective or partial surface passivation studies
Si–H functionalizable termination
Secondary grafting capability and selectivity review
Synthesis of Si–H-functional silicones and oligomers
Hydrosilylation-competent Si–H handle
Crosslinking or chain-extension site verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethylsilyldimethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.